molecular formula C19H18F3N5O2 B6435903 3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine CAS No. 2549027-68-9

3-phenyl-6-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)methoxy]pyridazine

Cat. No. B6435903
CAS RN: 2549027-68-9
M. Wt: 405.4 g/mol
InChI Key: UYUXPJKOGKDRLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyridazine ring, for example, is a six-membered ring with two nitrogen atoms, while the pyrrolidine is a five-membered ring with one nitrogen atom. The oxadiazole ring, which contains three nitrogen atoms and two oxygen atoms, would add further complexity to the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, the pyridazine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be replaced by other groups through nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and its ability to cross cell membranes .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activities. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

2-[[3-[(6-phenylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2/c20-19(21,22)18-26-25-17(29-18)11-27-9-8-13(10-27)12-28-16-7-6-15(23-24-16)14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUXPJKOGKDRLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=NN=C(C=C2)C3=CC=CC=C3)CC4=NN=C(O4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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